Methyl formyl-D-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl formyl-D-phenylalaninate is a derivative of phenylalanine, an essential amino acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a methyl ester group and a formyl group attached to the D-phenylalanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl formyl-D-phenylalaninate typically involves the esterification of D-phenylalanine with methanol in the presence of an acid catalyst. The formylation step can be achieved using formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl formyl-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: D-phenylalanine formyl acid.
Reduction: Methyl hydroxymethyl-D-phenylalaninate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl formyl-D-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl formyl-D-phenylalaninate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to protein synthesis and degradation. The formyl and ester groups can also modulate its reactivity and binding affinity to different biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl D-phenylalaninate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Formyl-D-phenylalanine: Lacks the ester group, affecting its solubility and reactivity.
Methyl formyl-L-phenylalaninate: The L-isomer, which may have different biological activity and reactivity compared to the D-isomer.
Uniqueness
Methyl formyl-D-phenylalaninate is unique due to the presence of both the formyl and ester groups, which confer distinct chemical and biological properties. Its D-configuration also differentiates it from the L-isomer, potentially leading to different interactions with biological systems.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (2R)-2-formamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m1/s1 |
InChI Key |
OPHMCBWUQRAKEO-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC=O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.